2-Amino-4-chloro-5-iodobenzoic acid is an organic compound characterized by its unique molecular structure, which includes an amino group, a chlorine atom, and an iodine atom attached to a benzoic acid framework. Its molecular formula is C7H5ClINO2, and it has a molecular weight of 297.48 g/mol. The compound appears as a white to light yellow crystalline powder and is known for its aromatic properties and reactivity due to the presence of halogen substituents. It is sensitive to light and should be stored in a dark, dry environment to maintain stability .
While resources like PubChem () confirm the existence of the compound and provide basic details like its structure and identifiers, there is no mention of its established research applications.
Given the presence of functional groups like amine, chloro, and iodine, 2-Amino-4-chloro-5-iodobenzoic acid could potentially hold interest in various areas of scientific research, including:
The specific reaction pathways depend on the conditions and reagents used .
Research indicates that 2-Amino-4-chloro-5-iodobenzoic acid exhibits significant biological activity. It has been identified as a potential positive allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2), which plays a crucial role in neurotransmission and has implications in treating neurological disorders. Furthermore, it has been explored for its inhibitory effects on protein tyrosine phosphatases, suggesting potential applications in cancer therapy and other diseases involving dysregulated signaling pathways .
The synthesis of 2-Amino-4-chloro-5-iodobenzoic acid can be achieved through several methods:
These synthetic routes are characterized by high yields and purity levels, making them efficient for laboratory and industrial applications.
2-Amino-4-chloro-5-iodobenzoic acid serves various purposes in different fields:
Interaction studies involving 2-Amino-4-chloro-5-iodobenzoic acid focus on its binding affinity with specific receptors, particularly metabotropic glutamate receptors. These studies help elucidate its mechanism of action as a positive allosteric modulator. Furthermore, research into its interactions with protein tyrosine phosphatases provides insights into its potential therapeutic effects against cancer .
Several compounds share structural similarities with 2-Amino-4-chloro-5-iodobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-5-chlorobenzoic acid | C7H7ClN | Lacks iodine; used in similar biological studies |
4-Chloro-3-nitrobenzoic acid | C7H4ClN3O2 | Contains a nitro group; different reactivity profile |
2-Iodoaniline | C6H6IN | Contains only iodine; used in dye synthesis |
3-Amino-4-chlorobenzoic acid | C7H7ClN | Different amino positioning; varied biological activity |
These compounds differ primarily in their substituents and positions on the aromatic ring, which significantly influences their chemical behavior and biological activity. The unique combination of chlorine and iodine in 2-Amino-4-chloro-5-iodobenzoic acid contributes to its distinctive properties and applications .